N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several heterocyclic structures, including a thieno[2,3-d]pyrimidin-4-one and a benzofuran. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thieno[2,3-d]pyrimidin-4-one and benzofuran rings, and the attachment of these rings through an ethyl linker. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzofuran moiety attached to a thieno[2,3-d]pyrimidin-4-one moiety via an ethyl linker. The exact structure would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the amide functional group. For example, the thieno[2,3-d]pyrimidin-4-one ring might undergo reactions at the carbonyl group or at the thiophene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the amide group could affect its solubility, stability, and reactivity .Scientific Research Applications
Benzofuran Derivatives in Scientific Research
Benzofuran compounds are notable for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their potential applications in pharmaceutical research make them attractive subjects for the development of new therapeutic agents. For instance, novel macrocyclic benzofuran compounds have demonstrated anti-hepatitis C virus activity, suggesting their effectiveness as therapeutic drugs for hepatitis C disease. Moreover, innovative methods for constructing benzofuran rings, such as free radical cyclization cascade and proton quantum tunneling, offer promising avenues for synthesizing complex benzofuran derivatives with high yield and fewer side reactions (Miao et al., 2019).
Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives are recognized for their pharmacological diversity, including anticancer, anti-HIV, antifungal, and antibacterial activities. The synthetic versatility of pyrimidine scaffolds allows for the exploration of new medicinal drugs. Recent advancements have highlighted pyrimidines' broad-spectrum activities, positioning them as significant compounds in drug discovery efforts. This includes research into their anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and anti-microbial properties, making pyrimidine a versatile scaffold for the development of newer drugs (JeelanBasha & Goudgaon, 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15(14-9-11-3-1-2-4-13(11)23-14)18-6-7-20-10-19-16-12(17(20)22)5-8-24-16/h1-5,8-10H,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVUAGPRANWCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.